molecular formula C11H13NO B15208819 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole

3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole

Cat. No.: B15208819
M. Wt: 175.23 g/mol
InChI Key: XKIKEBXOLDHGRZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a methoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.

Scientific Research Applications

3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C11H13NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-7,11-12H,8H2,1H3

InChI Key

XKIKEBXOLDHGRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CCNC1C2=CC=CC=C2

Origin of Product

United States

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